Oleic acid arachidyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic acid arachidyl ester can be synthesized through the esterification of oleic acid with arachidyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst such as concentrated sulfuric acid. The optimal conditions for this reaction are a temperature of 150°C and a reaction time of 3 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves mixing oleic acid with arachidyl alcohol and heating the mixture under controlled conditions. The use of continuous reactors and efficient catalysts ensures high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: Oleic acid arachidyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield oleic acid and arachidyl alcohol.
Reduction: The ester can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Oleic acid and arachidyl alcohol.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Oleyl alcohol and arachidyl alcohol.
Scientific Research Applications
Oleic acid arachidyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which oleic acid arachidyl ester exerts its effects involves its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, enhancing membrane fluidity and stability. It also interacts with enzymes and receptors, modulating their activity and function . The molecular targets include lipid transport proteins and membrane-bound enzymes .
Comparison with Similar Compounds
Methyl Oleate: An ester of oleic acid and methanol, used as a biodiesel component.
Ethyl Oleate: An ester of oleic acid and ethanol, used in pharmaceutical formulations.
Oleyl Oleate: An ester of oleic acid and oleyl alcohol, used in cosmetics and lubricants.
Uniqueness of Oleic Acid Arachidyl Ester: this compound stands out due to its high molecular weight and long-chain structure, which confer superior lubricity and stability compared to shorter-chain esters . Its unique properties make it particularly valuable in high-temperature and high-pressure applications .
Properties
Molecular Formula |
C38H74O2 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
icosyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18+ |
InChI Key |
HKJBUPVMFYBSHI-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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